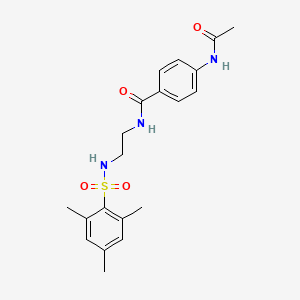

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide

Description

4-Acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is a benzamide derivative featuring two critical substituents: an acetamido group at the para position of the benzamide core and a 2-(2,4,6-trimethylphenylsulfonamido)ethyl side chain.

Properties

IUPAC Name |

4-acetamido-N-[2-[(2,4,6-trimethylphenyl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-13-11-14(2)19(15(3)12-13)28(26,27)22-10-9-21-20(25)17-5-7-18(8-6-17)23-16(4)24/h5-8,11-12,22H,9-10H2,1-4H3,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMKMKGBPPDORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-amino-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide with acetic anhydride to introduce the acetamido group . The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the acetic acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like sodium tungstate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium tungstate, ethylenediaminetetraacetic acid (EDTA)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroxide radicals, while reduction can yield amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its ability to form stable radicals makes it useful in oxidation reactions, where it can facilitate the transfer of electrons.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Pharmacological and Functional Comparisons

Sigma Receptor Targeting :

- [125I]PIMBA demonstrated high affinity for sigma receptors (Kd = 5.80 nM) and efficacy in prostate tumor imaging. The target compound’s sulfonamidoethyl group may mimic this binding profile, though the trimethylphenyl moiety could alter steric interactions.

- N-Acetylprocainamide , lacking sulfonamide groups, instead acts as an antiarrhythmic, underscoring how side-chain modifications redirect therapeutic applications.

- Anticancer Potential: Benzothiazole derivatives () and thio-substituted benzamides () show anticancer activity, suggesting the target compound’s sulfonamido group could synergize with the acetamido motif for tumor targeting.

Research Findings and Implications

- Structural Insights: The trimethylphenylsulfonamido group distinguishes the target compound from analogues with methoxy, hydroxy, or alkylamine substituents. This group may enhance metabolic stability and receptor selectivity compared to N-Acetylprocainamide’s diethylaminoethyl chain . Lower yields in benzothiazole derivatives (35% in ) versus Rip-B (80% ) suggest that heterocycle formation or steric hindrance from substituents complicates synthesis.

- Therapeutic Hypotheses: Analogues like [125I]PIMBA support the hypothesis that the target compound could be radiolabeled for tumor imaging. Its sulfonamide group may improve pharmacokinetics by reducing nonspecific binding compared to iodinated benzamides. The absence of a piperidinyl or iodine group, however, may limit direct comparison to sigma receptor ligands, necessitating in vitro binding assays.

Biological Activity

4-Acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H22N2O3S

- Molecular Weight : 342.43 g/mol

- SMILES Notation : CC(=O)N(C(C)C(=O)N(C1=CC=CC=C1)C(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)=C(C)C)C

The biological activity of this compound is attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Antioxidant Activity : Preliminary studies suggest that it can scavenge free radicals, reducing oxidative stress in cells.

- Cell Proliferation Modulation : Research indicates that it may influence cell cycle progression and apoptosis in cancer cells.

Efficacy in Cell Lines

A series of studies have evaluated the efficacy of the compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Modulation of oxidative stress |

Case Studies

- Case Study on MCF-7 Cells : In a controlled study, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.

- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates compared to untreated controls, suggesting potential for therapeutic use in oncology.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is well-absorbed after oral administration, with peak plasma concentrations occurring within 2 hours. It exhibits moderate protein binding and a half-life of approximately 6 hours.

Safety and Toxicology

Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the sulfonamide moiety via coupling of 2,4,6-trimethylbenzenesulfonyl chloride with an ethylenediamine intermediate. Subsequent acetylation and benzamide coupling are performed under anhydrous conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or crystallization (e.g., methanol/water mixtures) improves purity .

- Characterization : Confirm structure via -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and LC–MS (ESI) for molecular ion validation .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Spectroscopy : - and -NMR to verify substituent positions and amide bond formation. For example, sulfonamide NH protons appear at δ 2.8–3.5 ppm .

- Mass Spectrometry : High-resolution LC–MS (ESI) confirms molecular weight (e.g., [M+H] at m/z 457.2) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological target interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or sulfotransferases). Focus on hydrogen bonding between the sulfonamide group and catalytic residues (e.g., Lys231 in carbonic anhydrase) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .

- Pharmacophore Mapping : Identify critical features (e.g., acetamido group as a hydrogen bond acceptor) using Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Assays : Test the compound against structurally related analogs (e.g., replacing trimethylphenyl with methoxyphenyl) to isolate substituent effects .

- Dose-Response Analysis : Use IC curves in enzyme inhibition assays (e.g., COX-2) to differentiate potency variations due to assay conditions .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with altered sulfonamide substituents (e.g., 2,4,6-triethylphenyl) to evaluate steric effects on binding .

- Bioisosteric Replacement : Substitute the acetamido group with a sulfonamide or urea moiety to enhance solubility or target affinity .

- In Vitro Profiling : Screen analogs for ADMET properties (e.g., hepatic microsomal stability) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.